molecular formula C9H7ClN2O2 B6298767 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde HCl CAS No. 2225878-89-5

3-Hydroxy-1,5-naphthyridine-4-carbaldehyde HCl

Cat. No.: B6298767
CAS No.: 2225878-89-5
M. Wt: 210.62 g/mol
InChI Key: MUFAYQOIHGOSDD-UHFFFAOYSA-N
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Description

3-Hydroxy-1,5-naphthyridine-4-carbaldehyde HCl is a heterocyclic compound belonging to the family of naphthyridine derivatives. This compound is characterized by its unique structure, which includes a hydroxyl group at the third position, a carbaldehyde group at the fourth position, and a hydrochloride salt form. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its versatile reactivity and potential biological activities .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1,5-naphthyridine-4-carbaldehyde HCl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity .

Major Products Formed

Major products formed from these reactions include ketones, alcohols, and substituted derivatives of the naphthyridine ring. These products can further undergo additional modifications to yield a variety of functionalized compounds .

Mechanism of Action

The mechanism of action of 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and carbaldehyde groups play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. For example, its derivatives have been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, making it a potential antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde HCl include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of both hydroxyl and carbaldehyde groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .

Properties

IUPAC Name

3-hydroxy-1,5-naphthyridine-4-carbaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2.ClH/c12-5-6-8(13)4-11-7-2-1-3-10-9(6)7;/h1-5,13H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFAYQOIHGOSDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2N=C1)C=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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